2-(5-methyl-2-pyridinyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The pyridine ring, for example, is aromatic and planar, while the nitrophenyl group is also planar and electron-withdrawing . The chromeno[2,3-c]pyrrole-3,9-dione moiety would add further complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, the pyridine ring, and the chromeno[2,3-c]pyrrole-3,9-dione moiety. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions . The pyridine ring, being aromatic, might undergo electrophilic substitution at the position para to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents . The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .Scientific Research Applications
Synthetic Routes and Reactivity
“2-(5-methyl-2-pyridinyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a structurally intriguing compound. Researchers have developed various synthetic routes to access it. Additionally, its reactivity can be harnessed for the creation of novel derivatives. For instance, metal- and column-free one-pot ammonolysis has been employed to synthesize unsymmetrical ureas carrying 2-pyridyl units, resulting in nearly quantitative conversions .
Gene Delivery
Pyridinium salts have been explored as carriers for gene delivery. Their cationic nature allows them to interact with negatively charged DNA, potentially facilitating efficient gene transfer in gene therapy applications.
Future Directions
properties
IUPAC Name |
2-(5-methylpyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5/c1-13-9-10-18(24-12-13)25-20(14-5-4-6-15(11-14)26(29)30)19-21(27)16-7-2-3-8-17(16)31-22(19)23(25)28/h2-12,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAIOZAVBQLKGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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